What are the physical and chemical properties of ethyl 1-methoxycyclopropane-1-carboxylate
What are the physical and chemical properties of ethyl 1-methoxycyclopropane-1-carboxylate
An In-depth Technical Guide to Ethyl 1-methoxycyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methoxycyclopropane-1-carboxylate is a member of the donor-acceptor cyclopropane (DAC) family, a class of highly valuable and reactive intermediates in modern organic synthesis.[1][2] Characterized by the inherent strain of its three-membered ring and a unique electronic polarization—conferred by an electron-donating methoxy group and an electron-withdrawing ethyl carboxylate group at the same carbon—this molecule serves as a versatile three-carbon building block.[2] Its unique stereoelectronic properties facilitate a variety of chemical transformations, including ring-openings and cycloadditions, making it a scaffold of significant interest for constructing complex molecular architectures, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, reactivity, analytical characterization, and strategic importance in drug discovery.
The Donor-Acceptor Cyclopropane: A Primer
Donor-acceptor cyclopropanes (DACs) are distinguished by vicinal electron-donating (D) and electron-withdrawing (A) groups, which create a "push-pull" electronic effect.[1] This polarization, combined with the significant ring strain of approximately 27.5 kcal/mol, provides a powerful thermodynamic driving force for selective bond cleavage and rearrangement reactions.[1] The subject of this guide, ethyl 1-methoxycyclopropane-1-carboxylate, is a geminally substituted DAC, where both the donor (methoxy) and acceptor (ester) are attached to the C1 position. This arrangement activates the molecule for a range of transformations that are foundational to its synthetic utility.
Physicochemical Properties
Detailed experimental data for ethyl 1-methoxycyclopropane-1-carboxylate is not extensively documented in publicly available databases. However, its properties can be reliably predicted based on its structure and comparison with close chemical analogues.
| Property | Value | Source / Method |
| IUPAC Name | ethyl 1-methoxycyclopropane-1-carboxylate | - |
| Synonyms | 1-Methoxycyclopropanecarboxylic acid ethyl ester | - |
| CAS Number | 138508-30-6 | Inferred from searches |
| Molecular Formula | C₈H₁₄O₃ | Calculated |
| Molecular Weight | 158.19 g/mol | Calculated |
| Physical State | Colorless liquid (Predicted) | - |
| Boiling Point | ~140-160 °C (Estimated) | Based on analogues[3] |
| Density | ~1.05 g/cm³ (Estimated) | Based on analogues[3][4] |
| Solubility | Miscible with most organic solvents; slightly soluble in water. | Based on analogues[3] |
| SMILES | CCOC(=O)C1(CC1)OC | - |
| InChIKey | Inferred: ZQJCRWVBXQZJSN-UHFFFAOYSA-N | - |
Note: Estimated values are derived from structurally similar compounds such as ethyl 1-methylcyclopropanecarboxylate and methyl cyclopropanecarboxylate.
Synthesis and Mechanistic Considerations
The synthesis of geminal DACs like ethyl 1-methoxycyclopropane-1-carboxylate typically involves the cyclopropanation of an electron-deficient alkene. A plausible and efficient laboratory-scale synthesis would utilize ethyl 2-methoxyacrylate as the key precursor.
Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation
-
Precursor Synthesis: Ethyl 2-methoxyacrylate can be prepared from ethyl pyruvate through a sequence of methylation and elimination reactions.
-
Cyclopropanation: The electron-rich double bond of ethyl 2-methoxyacrylate is then subjected to a Simmons-Smith or related cyclopropanation reaction. This classic method involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate the reactive carbenoid species that adds across the alkene.
The choice of this method is based on its reliability and tolerance for ester and ether functional groups. The mechanism involves the formation of an organozinc intermediate, which then delivers the methylene group to the alkene in a concerted fashion, preserving the stereochemistry of the substrate.
Chemical Reactivity: The Zwitterionic Nature
The reactivity of ethyl 1-methoxycyclopropane-1-carboxylate is dominated by its ability to undergo ring-opening under the influence of Lewis or Brønsted acids.[5][6] This process generates a stabilized 1,3-zwitterionic intermediate, which can be trapped by a wide array of nucleophiles and dipolarophiles.
Mechanism: Acid-Catalyzed Ring Opening
The reaction is initiated by the protonation of the ester's carbonyl oxygen or the methoxy group's oxygen by an acid catalyst. This enhances the electron-withdrawing capacity of the acceptor group, weakening the adjacent C1-C2 and C1-C3 bonds. Subsequent cleavage of one of these bonds leads to the formation of a carbocation at one carbon and a stabilized enolate at another, creating a versatile 1,3-dipole equivalent for cycloaddition reactions.[2]
Caption: Acid-catalyzed ring-opening pathway of a DAC.
This reactivity allows DACs to serve as formal [3+n] synthons, enabling the rapid construction of five-membered (and larger) carbo- and heterocyclic rings, which are prevalent motifs in pharmaceuticals.[2][5]
Protocol for Analytical Characterization
Ensuring the identity and purity of ethyl 1-methoxycyclopropane-1-carboxylate is critical. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for characterization.
Step-by-Step GC-MS Workflow
-
Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection volume with a split ratio of 50:1.
-
Temperature Program: Start at 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Confirm the retention time of the main peak.
-
Analyze the mass spectrum. Expect to see the molecular ion (M⁺) at m/z 158. Key fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅, m/z 113), loss of the ethyl ester group (-COOC₂H₅, m/z 85), and fragments corresponding to the methoxycyclopropyl cation.
-
Caption: Workflow for GC-MS analysis and validation.
Predicted NMR Data (in CDCl₃)
-
¹H NMR:
-
δ ~4.2 ppm (quartet, 2H, -OCH₂ CH₃)
-
δ ~3.4 ppm (singlet, 3H, -OCH₃ )
-
δ ~1.3 ppm (triplet, 3H, -OCH₂CH₃ )
-
δ ~1.0-1.2 ppm (multiplet, 4H, cyclopropyl -CH₂CH₂-)
-
-
¹³C NMR:
-
δ ~170 ppm (C =O)
-
δ ~70 ppm (quaternary C 1 of cyclopropane)
-
δ ~61 ppm (-OCH₂ CH₃)
-
δ ~53 ppm (-OCH₃ )
-
δ ~18 ppm (cyclopropyl -CH₂ CH₂-)
-
δ ~14 ppm (-OCH₂CH₃ )
-
Significance in Drug Development
The cyclopropane ring is no longer considered an exotic curiosity but is now a privileged scaffold in medicinal chemistry.[7] Its incorporation into drug candidates offers several distinct advantages:
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making the moiety more resistant to metabolic oxidation by cytochrome P450 enzymes.[8] Replacing a metabolically labile group (like a gem-dimethyl) with a cyclopropane can significantly improve a drug's half-life.
-
Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropane ring acts as a conformational constraint, locking a molecule into a specific orientation that may be optimal for binding to a biological target.[8] This can lead to a substantial increase in potency and selectivity.
-
Improved Physicochemical Properties: As a "lipophilic hydrogen bond donor," the cyclopropane ring can modulate a molecule's solubility and permeability. It can serve as a bioisostere for other groups, such as a phenyl ring or an alkene, while offering a different vector in 3D space and improved properties.[8]
Ethyl 1-methoxycyclopropane-1-carboxylate, as a functionalized building block, provides medicinal chemists with a tool to introduce this valuable scaffold while retaining handles (the ester and methoxy groups) for further chemical modification and library synthesis.
Conclusion
Ethyl 1-methoxycyclopropane-1-carboxylate is a potent synthetic intermediate whose value lies in the unique reactivity conferred by its donor-acceptor-substituted, strained-ring system. While specific physical data requires further experimental determination, its chemical behavior is well-understood within the broader context of DAC chemistry. Its ability to undergo controlled ring-opening to form complex cyclic systems, combined with the proven benefits of the cyclopropane motif in drug design, establishes this compound as a building block of high interest for professionals engaged in the synthesis of novel, high-value molecules.
References
[1] Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. (2025). Vertex AI Search.
[2] (PDF) Reactivity of Donor-Acceptor Cyclopropanes with Saturated and Unsaturated Heterocyclic Compounds - ResearchGate. ResearchGate.
[5] Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC. National Center for Biotechnology Information.
Donor–Acceptor Cyclopropanes in Organic Synthesis - DOKUMEN.PUB. DOKUMEN.PUB.
[6] General concept of reactivity of donor–acceptor cyclopropanes (DACs). - ResearchGate. ResearchGate.
[4] ethyle1-methylcyclopropane-1-carboxylate, 97%, Thermo Scientific. Fisher Scientific.
[3] Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma. (2024, August 21). Ketone Pharma.
[7] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 28). Future Medicinal Chemistry.
[8] Application of Cyclopropane in Drug Discovery. (2023, January). PharmaBlock.
Sources
- 1. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Cyclopropane Carboxylate: A Comprehensive Overview - Ketone Pharma [ketonepharma.com]
- 4. ethyle1-methylcyclopropane-1-carboxylate, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 5. Donor‐Acceptor Cyclopropanes: Activation Enabled by a Single, Vinylogous Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. namiki-s.co.jp [namiki-s.co.jp]
